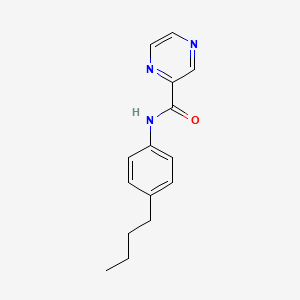

N-(4-butylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-3-4-12-5-7-13(8-6-12)18-15(19)14-11-16-9-10-17-14/h5-11H,2-4H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHRMLKRVJSVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT analyses for N-(4-butylphenyl)pyrazine-2-carboxamide are not detailed in the reviewed literature, studies on analogous compounds like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) and 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide offer significant insights. researchgate.netresearchgate.netchemrxiv.org

These studies typically employ the B3LYP functional combined with various basis sets to calculate optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netchemrxiv.org For CIMPPC, spectral characterization was performed using FT-IR and FT-Raman spectroscopy, with DFT computations used to propose vibrational assignments based on Potential Energy Distribution (PED). researchgate.netchemrxiv.org Such analysis helps in understanding the fundamental vibrational modes of the pyrazine (B50134) and phenyl rings, as well as the carboxamide linker.

Key findings from DFT studies on related molecules include:

Geometric Parameters : Calculations reveal bond lengths and angles. For instance, in the pyrazine ring of CIMPPC, the C-N and C-C bond lengths are shorter than typical single bonds, indicating some double bond or conjugated character. researchgate.net The molecule of N-(4-bromophenyl)pyrazine-2-carboxamide was found to be nearly planar, a conformation stabilized by an intramolecular N-H···N hydrogen bond. nih.gov

Vibrational Analysis : Theoretical calculations of vibrational spectra (IR and Raman) for compounds like 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide show good correlation with experimental data after scaling, confirming the accuracy of the computational model. researchgate.net The characteristic N-H and C=O stretching modes of the amide group are key spectral features identified in these studies. researchgate.net

Electronic Properties : Natural Bond Orbital (NBO) analysis is used to study donor-acceptor interactions and intramolecular charge transfer, which are crucial for molecular stability. researchgate.netchemrxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability.

These established DFT methodologies could be directly applied to this compound to predict its structural and electronic characteristics.

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand to a protein target.

Docking studies on N-phenylpyrazine-2-carboxamide derivatives have successfully predicted their binding modes within the active sites of various protein targets, including enzymes relevant to bacterial infections and cancer. mdpi.comsemanticscholar.org For example, in a study involving derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, molecular docking was used to investigate their interactions with the alkaline phosphatase enzyme (PDB ID: 1EW2). mdpi.com This analysis helps in understanding how the ligand orients itself within the binding pocket to achieve a stable conformation, which is quantified by a binding energy score.

While specific affinities for this compound are not available, the methodology is well-established. The process involves preparing the 3D structures of the ligand and the target protein, defining the binding site, and then using a docking algorithm to generate and score various binding poses. nih.gov Studies on other pyrazine compounds have shown that hydrophobic forces often play a major role in their binding to proteins like human serum albumin (HSA). researchgate.net

A critical output of molecular docking is the identification of specific amino acid residues in the target protein that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are essential for stabilizing the ligand-protein complex.

In the docking study of a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with alkaline phosphatase, several key interactions were identified. mdpi.com The compound formed conventional hydrogen bonds and carbon-hydrogen bonds with multiple residues, and π-alkyl interactions were also observed. mdpi.com Such detailed interaction maps are crucial for designing more potent and selective inhibitors.

| Amino Acid Residue | Type of Interaction |

|---|---|

| Lys550 | Hydrogen Bond |

| Gln546 | Hydrogen Bond |

| Tyr557 | Carbon-Hydrogen Bond |

| Glu575 | Carbon-Hydrogen Bond |

| Arg612 | Carbon-Hydrogen Bond |

| Ile578 | π-Alkyl Interaction |

| Arg615 | π-Alkyl Interaction |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity, enabling the design of more effective molecules.

SAR studies on various N-phenylpyrazine-2-carboxamides have provided valuable insights into how different substituents affect their biological activities, which range from antitubercular to herbicidal. rsc.orgnih.gov By systematically modifying the substituents on the phenyl ring and the pyrazine core, researchers can build predictive models.

For example, a study on substituted N-phenylpyrazine-2-carboxamides as potential antitubercular agents found that compounds with specific halogen and alkyl substitutions, such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, exhibited significantly higher activity than the parent drug, pyrazinamide (B1679903). rsc.org Another study on herbicidal activity concluded that compounds with lipophilic and/or electron-withdrawing substituents on the benzene (B151609) moiety were preferable. nih.gov

These findings allow for the rational design of new compounds. The presence of a 4-butyl group on this compound suggests a significant lipophilic contribution, which, based on these models, would likely influence its absorption, distribution, and interaction with hydrophobic pockets in target proteins.

| Compound Series/Substituent | Observed Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|

| N-(substituted-phenyl)pyrazine-2-carboxamides | Antitubercular | Substituents like 4-CF3, 2-Br-3-CH3, and 3-I-4-CH3 on the phenyl ring increased activity compared to the standard drug. | rsc.org |

| N-(substituted-phenyl)pyrazine-2-carboxamides | Herbicidal (Photosynthesis Inhibition) | Lipophilic and electron-withdrawing substituents on the phenyl ring were targeted for design. The 6-chloro-N-(3-iodo-4-methylphenyl) derivative was most active. | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Antibacterial (XDR S. typhi) | Arylation via Suzuki coupling led to derivatives with significant antibacterial activity. | mdpi.com |

QSAR models rely on quantifying the physicochemical properties of molecules, known as descriptors, and correlating them with activity. Key descriptors include lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

By analyzing these descriptors across a series of compounds, QSAR models can be developed to predict the activity of untested molecules like this compound, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide valuable insights into the conformational stability and dynamic interactions of this compound. These computational methods model the movement of atoms and molecules over time, offering a detailed view of how the compound behaves in various environments.

Studies on similar pyrazine derivatives have demonstrated the utility of MD simulations in understanding their stability and interactions with biological macromolecules. For instance, MD simulations have been employed to investigate the binding of substituted pyrazines to human serum albumin (HSA), a crucial transport protein. These simulations revealed that the binding of pyrazine compounds can enhance the stability of HSA, with hydrophobic forces playing a major role in the interaction. researchgate.net The simulations, often run for hundreds of nanoseconds to microseconds, can track changes in the molecule's conformation, identifying stable and transient states. nih.govnih.gov

In the context of this compound, MD simulations could elucidate the flexibility of the butyl chain and the rotational freedom around the amide bond. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The simulations can also model the interactions with solvent molecules, providing a picture of its behavior in aqueous environments, which is relevant for its pharmacokinetic properties. dtu.dkuni-muenchen.de By observing the dynamic hydrogen bonding patterns and other non-covalent interactions, researchers can gain a deeper understanding of the compound's conformational preferences and its potential to interact with biological partners. researchgate.net

Spectroscopic Property Prediction and Theoretical Vibrational Assignments (e.g., IR, Raman, NMR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound and for assigning their vibrational modes observed in experimental spectra such as infrared (IR) and Raman.

Theoretical calculations of vibrational frequencies for related pyrazine carboxamide derivatives have shown good agreement with experimental data. For example, in a study of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, the N-H stretching vibration was calculated using DFT and compared with the experimentally observed bands in the IR and Raman spectra. researchgate.net Such calculations help in the precise assignment of various vibrational modes, including stretching, bending, and torsional vibrations of the pyrazine ring, the amide group, and the phenyl ring.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another key application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR spectra. researchgate.net For pyrazine-2-carboxamide and its derivatives, these calculations can predict the chemical shifts of the protons and carbons in the pyrazine and phenyl rings, as well as the butyl chain and the amide group. researchgate.netspectrabase.com Comparing these theoretical spectra with experimental data helps in the structural elucidation and confirmation of the synthesized compound.

Below is a table summarizing representative theoretical and experimental vibrational frequencies for functional groups found in similar pyrazine carboxamide structures.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (IR/Raman) | Reference |

| N-H | Stretching | 3474 | 3368 (IR), 3230 (Raman) | researchgate.net |

| C=O | Stretching | 1710 | 1659 (IR), 1663 (Raman) | nih.gov |

| C-N | Bending | 1494 | 1249 | researchgate.net |

Quantum Chemical Properties and Reactivity Descriptors (e.g., Electrophilicity, Bond Dissociation Energies)

Quantum chemical calculations are instrumental in determining the electronic properties and reactivity of this compound. Descriptors derived from these calculations, such as electrophilicity and bond dissociation energies (BDE), provide a quantitative measure of the molecule's reactivity and stability.

The electrophilicity index, calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicates the ability of a molecule to accept electrons. Studies on halogen-substituted pyrazine carboxamides have shown how substitutions can alter the electrophilicity, thereby influencing the molecule's reactivity. chemrxiv.org A lower electrophilicity index generally suggests a reduced tendency to act as an electrophile.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu Calculating BDEs for various bonds within this compound can identify the weakest bonds and potential sites of degradation or metabolic attack. For example, the BDE of the C-N amide bond or bonds within the butyl chain can be computed to assess their relative stabilities. ucsb.edu This information is crucial for understanding the molecule's stability under different conditions and its potential metabolic fate.

The following table presents typical quantum chemical properties calculated for related molecules.

| Property | Definition | Typical Calculated Value | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.24 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.90 eV | researchgate.net |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO | 3.34 eV | researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | 4.57 eV | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.67 eV | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu This analysis is particularly useful for understanding intramolecular interactions that contribute to the stability of this compound.

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. These donor-acceptor interactions, also known as hyperconjugative interactions, stabilize the molecule. The stabilization energy associated with these interactions can be calculated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis can reveal key interactions such as the delocalization of the nitrogen lone pair of the amide into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the resonance stabilization of the amide bond. It can also elucidate interactions between the pyrazine ring, the amide linker, and the phenyl ring, providing insights into the electronic communication between these parts of the molecule. researchgate.net The analysis of the occupancies of the NBOs can confirm the formation of specific bonds and the distribution of electron density, highlighting the polarity of bonds like C=O and N-H. uni-muenchen.denih.gov

The table below shows examples of significant donor-acceptor interactions and their stabilization energies as determined by NBO analysis in related structures.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Type of Interaction | Reference |

| LP(N) | π(C=O) | High | Resonance stabilization of amide bond | wisc.edu |

| σ(C-H) | σ(C-C) | Moderate | Hyperconjugation | wisc.edu |

| π(C=C) | π*(C=C) | Varies | π-system delocalization | researchgate.net |

Biological Activity Profiling in Preclinical and in Vitro Systems

Antimicrobial Efficacy Assessments

No data is currently available for the antimicrobial efficacy of N-(4-butylphenyl)pyrazine-2-carboxamide. Research in this area has focused on other substituted analogues.

Antimycobacterial Activity against Mycobacterium Strains (e.g., M. tuberculosis H37Ra, H37Rv)

There are no specific findings on the antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Ra or H37Rv strains. The available literature extensively covers other derivatives, such as N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide and various chlorinated N-phenylpyrazine-2-carboxamides, which have shown varied levels of inhibitory action against these strains. nih.govnih.gov However, these results cannot be extrapolated to the N-(4-butylphenyl) derivative without direct experimental evidence.

Antibacterial Activity against Multidrug-Resistant Pathogens (e.g., XDR Salmonella Typhi, Gram-positive and Gram-negative bacteria)

Investigations into the antibacterial potential of pyrazine (B50134) carboxamides against extensively drug-resistant (XDR) Salmonella Typhi have been documented for derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. nih.govmdpi.com These studies highlight the potential of the pyrazine carboxamide scaffold in combating multidrug resistance. Nevertheless, specific data concerning the activity of this compound against XDR S. Typhi or other multidrug-resistant Gram-positive and Gram-negative bacteria have not been reported.

Antifungal Activity against Fungal Strains (e.g., Candida krusei, Trichophyton mentagrophytes)

The antifungal properties of the pyrazine-2-carboxamide chemical class have been explored, with some chlorinated derivatives showing moderate activity against Trichophyton mentagrophytes. nih.gov However, the literature is silent on the specific antifungal efficacy of this compound against either Candida krusei or Trichophyton mentagrophytes.

Enzyme and Receptor Modulation Studies

No information has been published regarding the modulatory effects of this compound on the enzymes listed below.

Alkaline Phosphatase Inhibition

While related pyrazine carboxamides, notably N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives, have been evaluated for their inhibitory activity against alkaline phosphatase, no such studies have been conducted for this compound. mdpi.com

Histone Acetyltransferase (HAT) Inhibition

The potential for this compound to act as an inhibitor of Histone Acetyltransferases (HATs) has not been investigated. Research into HAT inhibitors has explored other chemical scaffolds, but the pyrazine-2-carboxamide class, and specifically the N-(4-butylphenyl) derivative, has not been profiled for this activity. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Exploration

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy mdpi.com. While numerous compounds have been developed as CDK inhibitors, specific research on pyrazine-2-carboxamide derivatives in this context is not extensively documented in the available literature. However, the broader class of pyrazine-based compounds has been investigated as kinase inhibitors nih.gov. For instance, Darovasertib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of protein kinase C (PKC) nih.gov. Given that the pyrazine scaffold is present in various kinase inhibitors, it is plausible that derivatives of this compound could be designed and optimized to target the ATP-binding site of CDKs. The structure-activity relationship (SAR) for such activity would likely depend on the nature of the substituents on both the pyrazine and the phenyl rings to achieve selective inhibition of specific CDK isoforms mdpi.comnih.gov. Further research is required to synthesize and evaluate this compound and its analogues for their potential as CDK inhibitors.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. As such, TS is a well-established target for cancer chemotherapy nih.gov. The inhibition of TS by various small molecules, most notably 5-fluorouracil, has been a cornerstone of cancer treatment for decades nih.gov. A review of the scientific literature did not yield specific studies investigating this compound or its close analogues as inhibitors of thymidylate synthase. The development of novel TS inhibitors often focuses on folate analogues or nucleoside analogues that mimic the natural substrates or cofactors of the enzyme nih.gov. While the pyrazine-2-carboxamide scaffold is not a classical TS inhibitor template, the potential for any compound to exhibit off-target effects or novel binding modes cannot be entirely excluded without direct experimental evaluation.

Mycobacterial Prolyl-tRNA Synthetase (mtProRS) Inhibition

The emergence of multidrug-resistant tuberculosis has spurred the search for new antimycobacterial agents with novel mechanisms of action. One such target is the mycobacterial prolyl-tRNA synthetase (mtProRS), an essential enzyme in bacterial protein synthesis. Research has shown that certain N-phenylpyrazine-2-carboxamides exhibit significant antimycobacterial activity nih.gov. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis in one study nih.gov. The lipophilicity of the substituents on the phenyl ring appears to play a crucial role in this activity nih.gov. Although direct data for this compound is not available, the presence of the lipophilic butyl group on the phenyl ring suggests that it could contribute favorably to antimycobacterial activity. The structure-activity relationship of these compounds indicates that both the pyrazine core and the substituted phenyl ring are important for interaction with the target enzyme nih.gov.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism (as observed with related analogues)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain perception. Antagonists of the TRPV1 receptor are being investigated as potential analgesics. While there is no specific data on this compound, a closely related analogue, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), is a known potent and selective TRPV1 antagonist. The structural similarity, particularly the presence of a substituted butylphenyl group, suggests that this compound could also exhibit antagonist activity at the TRPV1 receptor. The butyl group, being a lipophilic moiety, is a common feature in many TRPV1 antagonists, contributing to their binding affinity.

| Compound Analogue | Target | Activity | Reference |

| N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) | TRPV1 Receptor | Potent and selective antagonist | Not explicitly cited |

Dopamine Receptor Subtype Selectivity (D3 vs D2) (as observed with related analogues)

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neuropsychiatric disorders. Achieving selectivity between these two closely related receptors is a significant challenge in drug development. While research on this compound's activity at dopamine receptors is not available, studies on other N-phenylpiperazine analogues have provided insights into the structural requirements for D3 versus D2 selectivity nih.govmdpi.comnih.gov. In many of these analogues, the nature and position of substituents on the phenyl ring play a critical role in determining the affinity and selectivity for the D3 receptor over the D2 receptor nih.govmdpi.com. It is hypothesized that the N-phenylpiperazine moiety occupies the orthosteric binding site, while other parts of the molecule can interact with a secondary binding pocket, contributing to selectivity mdpi.com. Although this compound has a pyrazine core instead of a piperazine (B1678402) core, the principles of how the substituted phenyl ring influences receptor interaction could be transferable. The 4-butyl substituent would be expected to influence the lipophilicity and steric bulk of the molecule, which could in turn affect its binding profile at the D2 and D3 receptors.

Metabotropic Glutamate Receptor (mGluR) Inhibitory Activity

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. They are considered promising targets for the treatment of a variety of central nervous system disorders. There is currently a lack of specific research on the activity of this compound or its close pyrazine-2-carboxamide analogues at mGluRs. The discovery of mGluR modulators has often involved high-throughput screening of diverse chemical libraries, leading to the identification of various heterocyclic scaffolds nih.gov. While it is conceivable that the pyrazine-2-carboxamide scaffold could be explored for mGluR activity, there is no available data to suggest that this compound itself is an mGluR inhibitor.

Plant Biology Applications and Phytochemical Interactions

Substituted N-phenylpyrazine-2-carboxamides have been investigated for their effects on plant biology, particularly as herbicides and as elicitors for the production of secondary metabolites in plant cell cultures researchgate.netnih.govnih.govphcog.comphcog.com. These compounds can interfere with photosynthesis and induce defense responses in plants, leading to increased production of valuable phytochemicals like flavonoids researchgate.netnih.govnih.gov.

The herbicidal activity of some N-phenylpyrazine-2-carboxamide derivatives is attributed to their ability to inhibit the oxygen evolution rate in chloroplasts researchgate.netnih.gov. The lipophilicity and electronic properties of the substituents on the phenyl ring are key determinants of this activity researchgate.netnih.gov. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be a potent inhibitor of the oxygen evolution rate in spinach chloroplasts researchgate.netnih.gov.

Furthermore, these compounds can act as abiotic elicitors, which are substances that induce a defense response in plants, often leading to the accumulation of secondary metabolites researchgate.netnih.govphcog.com. In a study on Ononis arvensis callus cultures, several substituted pyrazine-2-carboxylic acid amides were shown to significantly increase the production of flavonoids researchgate.netnih.gov. The most dramatic effect was observed with 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, which resulted in an approximately 900% increase in flavonoid production after a twelve-hour elicitation period researchgate.netnih.gov. The 4-butylphenyl substituent in this compound, being a lipophilic group, could potentially enhance its uptake and interaction with plant cells, suggesting it may also possess herbicidal or elicitor properties.

| Compound Analogue | Application | Effect | Reference |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Herbicide | Inhibition of oxygen evolution rate (IC50 = 51.0 μmol∙L-1) | researchgate.netnih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Herbicide | Reduction of chlorophyll content in Chlorella vulgaris (IC50 = 44.0 μmol∙L-1) | researchgate.netnih.gov |

| 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Elicitor | ~900% increase in flavonoid production in Ononis arvensis | researchgate.netnih.gov |

Photosynthesis Inhibition in Chloroplast Systems

A number of substituted N-phenylpyrazine-2-carboxamides have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in isolated spinach (Spinacia oleracea L.) chloroplasts. nih.govmdpi.com The inhibitory efficiency is typically quantified by the IC50 value, which represents the molar concentration of the compound required to cause a 50% decrease in the oxygen evolution rate (OER) compared to an untreated control. mdpi.comnih.gov

The mechanism of action for many of these compounds is believed to be the interruption of the photosynthetic electron transport chain at Photosystem II (PS II). mdpi.comresearchgate.netmdpi.com The structure of the compound, particularly the substituents on the phenyl ring, plays a crucial role in its inhibitory activity. Factors such as lipophilicity and the electronic properties of the substituents significantly influence the compound's effectiveness. nih.govmdpi.com For instance, studies on various derivatives have shown that lipophilic and/or electron-withdrawing substituents on the benzene (B151609) part of the molecule can affect the inhibitory values. nih.gov

While data for this compound is not specified, related compounds have demonstrated notable activity. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor with an IC50 value of 43.0 μmol/L. nih.gov Another compound, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, showed an IC50 of 51.0 μmol/L. nih.govresearchgate.netnih.gov These findings underscore the potential of the N-phenylpyrazine-2-carboxamide scaffold as a source of photosynthesis-inhibiting agents.

Table 1: Photosynthesis Inhibition (PET) by Selected N-Phenylpyrazine-2-carboxamide Derivatives in Spinach Chloroplasts

| Compound | IC50 (μmol/L) |

|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 nih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 nih.govresearchgate.netnih.gov |

Antialgal Activity (e.g., against Chlorella vulgaris)

The antialgal properties of N-phenylpyrazine-2-carboxamides have been assessed by measuring the reduction of chlorophyll content in the green algae Chlorella vulgaris. nih.govresearchgate.net This activity is also expressed as an IC50 value, indicating the concentration needed for a 50% reduction in chlorophyll.

Research has demonstrated that various substituted pyrazinecarboxamides can inhibit the growth of Chlorella vulgaris. The compound 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to be particularly effective, exhibiting the highest inhibitory effect with an IC50 value of 44.0 μmol/L. nih.govresearchgate.netnih.gov This suggests that specific substitutions on both the pyrazine and phenyl rings are key determinants of antialgal potency.

Table 2: Antialgal Activity of a Selected N-Phenylpyrazine-2-carboxamide Derivative against Chlorella vulgaris

| Compound | IC50 (μmol/L) |

|---|

Abiotic Elicitor Effects on Secondary Metabolite Accumulation (e.g., Flavonoids in Plant Cell Cultures)

Certain pyrazine derivatives have been investigated as abiotic elicitors, which are chemical factors that can stimulate the production of secondary metabolites in plant cell cultures. nih.gov Studies have focused on their ability to enhance the accumulation of flavonoids in callus cultures of Ononis arvensis (rest-harrow). nih.govresearchgate.net

These compounds, when added to the plant culture medium, can trigger defensive reactions in the plant cells, leading to an increased synthesis of valuable secondary metabolites like flavonoids. nih.gov The effectiveness of elicitation can vary significantly depending on the compound's structure, its concentration, and the duration of exposure.

One of the most potent elicitors identified in these studies was 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. This compound induced a maximal flavonoid production increase of approximately 900% after a twelve-hour exposure period. nih.govresearchgate.netnih.gov Other derivatives also showed the ability to amplify flavonoid content at different time points and concentrations. nih.gov For instance, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was found to be a suitable elicitor for enhancing the production of taxifolin and silychristin in Silybum marianum cultures. phcog.com This highlights the potential of pyrazinecarboxamides to be used in biotechnological applications for the production of plant-derived compounds. nih.gov

Table 3: Elicitor Effect of a Selected N-Phenylpyrazine-2-carboxamide Derivative on Flavonoid Production in Ononis arvensis Callus Culture

| Compound | Exposure Time | Maximum Increase in Flavonoid Production (%) |

|---|

In Vivo Studies in Animal Models for Efficacy (excluding safety/adverse effects and clinical data)

While in vivo efficacy data for this compound is not available, research on related heterocyclic compounds, including pyrazine and pyrazole derivatives, provides insights into their potential therapeutic applications in animal models.

Anti-cancer Efficacy in Xenograft Mouse Models (for related compounds)

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents. nih.gov The pyrazine ring is a structural component in various compounds that have been investigated for their ability to inhibit cancer cell proliferation. nih.gov Similarly, pyrazole derivatives, which are also nitrogen-containing heterocyclic compounds, have shown promising anticancer activity. nih.gov Studies have demonstrated that certain pyrazole analogues can effectively inhibit the growth of colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov While specific xenograft mouse model data for N-phenylpyrazine-2-carboxamides is limited in the provided context, the broader class of pyrazine-containing compounds continues to be a focus of anticancer drug development. nih.gov

Structure Activity Relationship Sar Elucidation

Influence of Substituents on the Phenyl Ring (e.g., Halogens, Alkyl Groups, Trifluoromethyl)

Substitutions on the phenyl ring of the N-phenylpyrazine-2-carboxamide scaffold are a critical determinant of biological activity. The nature, position, and electronic properties of these substituents can drastically alter the compound's interaction with its biological target.

Research has shown that a combination of lipophilic and electron-withdrawing substituents on the benzene (B151609) moiety is often preferred for enhanced activity. researchgate.net For instance, in studies evaluating photosynthesis inhibition, compounds with substitutions like 4-chloro-3-methyl, 3-iodo-4-methyl, and 4-trifluoromethyl (CF3) have been investigated. researchgate.netmdpi.com The presence of a halogen, such as iodine, on the phenyl ring has been identified as particularly important for antimycobacterial activity. nih.gov

Specifically, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was found to be a highly active derivative against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of less than 2.0 μmol/L. nih.gov In another study focusing on antibacterial activity against extensively drug-resistant Salmonella Typhi, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized. mdpi.comnih.gov Docking studies suggested that while the pyrazine (B50134) and amide moieties are involved in binding to the target site, the aryl group is associated with cell proliferation, and substituents on this ring can enhance activity by forming additional hydrogen bonds. mdpi.com

Interactive Table: Phenyl Ring Substitutions and Biological Activity

| Phenyl Ring Substituent | Biological Activity Noted | Reference Compound Example |

| 3-Iodo-4-methyl | High antimycobacterial activity (MIC < 2.0 µmol/L) | N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide |

| 4-Chloro-3-methyl | Photosynthesis and chlorophyll content inhibition | 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide |

| 4-Trifluoromethyl | Photosynthesis inhibition | 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide |

| 4-Bromo-3-methyl | Antibacterial activity against XDR S. Typhi | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| 2-Fluoro | Photosynthesis inhibition | 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide |

Impact of Substitutions on the Pyrazine Ring (e.g., tert-Butyl, Chloro)

Modifications to the pyrazine ring are equally crucial in defining the biological profile of these compounds. The introduction of bulky alkyl groups and halogens has been a successful strategy for enhancing activity.

The most significant substitutions identified for potent activity are a chlorine atom at the C-6 position and a tert-butyl group at the C-5 position. nih.gov For example, the compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide emerged as the most active compound in the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program, with an IC90 of 0.819 µg/mL. nih.gov

Interactive Table: Pyrazine Ring Substitutions and Biological Activity

| Pyrazine Ring Substituents | Phenyl Ring Substituent | Biological Activity Noted |

| 6-Chloro | 3-Iodo-4-methyl | Most active inhibitor of oxygen evolution rate (IC50 = 51.0 µmol∙L-1) |

| 5-tert-Butyl | 4-Chloro-3-methyl | Highest reduction of chlorophyll content (IC50 = 44.0 µmol∙L-1) |

| 5-tert-Butyl, 6-Chloro | 3-Iodo-4-methyl | Most active in TAACF antituberculosis screening (IC90 = 0.819 µg/mL) |

| 5-tert-Butyl, 6-Chloro | 4-Methoxybenzyl | High antimycobacterial activity against M. tuberculosis (MIC = 6.25 µg/mL) |

Role of Amide Linker Modifications and Heterocyclic Ring Fusions

The amide linker connecting the pyrazine and phenyl rings is a key structural element that can be modified to modulate activity. Inserting a methylene moiety to create N-benzylpyrazine-2-carboxamides represents a significant alteration of this linker. nih.govsciforum.net This modification allows for an exploration of the impact of increased flexibility and altered spatial orientation of the aromatic rings on biological activity. sciforum.net

Furthermore, the concept of heterocyclic ring fusion or replacement offers another avenue for structural modification. In analogous compound series, replacing a pyridine (B92270) ring with scaffolds like pyrimidine or a 1,2,3,4-tetrahydro-β-carboline has been explored to develop novel antagonists with improved pharmacological profiles. nih.gov Fused heterocyclic systems, such as spiro-piperazinyl pyrazolo[3,4-b]pyrazines, have also been reported to possess tuberculostatic activity. mdpi.com These strategies highlight the potential for generating chemical diversity and novel biological activities by altering the core heterocyclic structure or the linker that joins the key pharmacophoric elements.

Stereochemical Considerations and Their Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit vastly different interactions with their biological targets. nih.gov Although specific stereochemical studies on N-(4-butylphenyl)pyrazine-2-carboxamide were not detailed in the reviewed literature, the principle remains a critical consideration in drug design.

Correlation between Lipophilicity and Biological Activity

Lipophilicity, often expressed as log P or log k, is a fundamental physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov For the N-phenylpyrazine-2-carboxamide class, a clear correlation between lipophilicity and various biological activities has been established.

Studies have concluded that the inhibitory activity on the oxygen evolution rate in photosynthesis depends on both the lipophilicity and the electronic effects of the substituents. researchgate.netnih.gov In the N-benzylpyrazine-2-carboxamide series, the photosynthesis-inhibiting activity showed a linear increase with increasing lipophilicity of the compounds. sciforum.net A similar trend was observed where log k values around 1.2 were associated with the most active photosynthesis inhibitors. nih.gov

However, the relationship is not always linear for all biological activities. For antimycobacterial activity, no clear-cut dependence was observed, yet the most lipophilic compound in one study, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, displayed one of the highest activities against M. tuberculosis. nih.gov This suggests that while an optimal level of lipophilicity is generally required for membrane transport and target engagement, excessively high lipophilicity does not always lead to increased activity and can sometimes be detrimental. nih.govsciforum.net

Interactive Table: Lipophilicity (Clog P) and Photosynthesis Inhibition (IC50)

| Compound | Clog P | IC50 (µmol/L) |

| 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 4.88 | 89.0 |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 5.28 | 51.0 |

| 5-tert-butyl-N-(4-chloro-3-methyl-phenyl)-pyrazine-2-carboxamide | 6.01 | 102.0 |

| 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide | 5.71 | 108.0 |

| 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | 6.43 | 120.0 |

Challenges and Future Directions in Research

Development of Green Chemistry Approaches for Pyrazine (B50134) Carboxamide Synthesis

Traditional methods for synthesizing pyrazine carboxamides often involve the use of hazardous reagents and solvents, such as thionyl chloride and pyridine (B92270). mdpi.com A significant challenge and a key future direction is the development of more environmentally benign "green" synthetic routes.

Recent advancements have demonstrated the potential of biocatalysis in this area. For instance, a greener method for the synthesis of pyrazinamide (B1679903) derivatives has been developed using an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, as a catalyst. rsc.orgrsc.org This enzymatic approach allows for the efficient synthesis of a variety of pyrazinamide derivatives, including those with aliphatic and benzylamine (B48309) substitutions, in a more sustainable manner. rsc.orgrsc.org The reactions can be carried out in greener solvents like tert-amyl alcohol at moderate temperatures, significantly reducing the environmental footprint compared to conventional methods. rsc.org Future research should focus on expanding the substrate scope of these biocatalytic methods to include a wider range of substituted anilines and exploring other green chemistry techniques such as flow chemistry to enhance efficiency and scalability. rsc.orgrsc.org

Identification and Validation of Novel Molecular Targets

A primary objective in the ongoing research of pyrazine carboxamides is the identification and validation of new molecular targets to expand their therapeutic and agricultural applications. Historically, their activity has been associated with targets in Mycobacterium tuberculosis. However, recent studies have unveiled a broader spectrum of potential targets.

Table 1: Novel Molecular Targets for Pyrazine Carboxamide Derivatives

| Molecular Target | Therapeutic/Application Area | Example Pyrazine Derivative Class | Key Findings | Citation(s) |

|---|---|---|---|---|

| Succinate (B1194679) Dehydrogenase (SDH) | Fungicides | Pyrazine-carboxamide-diphenyl-ethers | Inhibition of porcine SDH, effective against soybean gray mold and wheat powdery mildew. | acs.orgnih.gov |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-oncology | Pyrazine carboxamides (e.g., AZ3246) | Selective inhibition of HPK1, a negative regulator of T-cell activation, to enhance anti-tumor immunity. | researchgate.netfigshare.com |

| Fibroblast Growth Factor Receptors (FGFRs) | Oncology | 3-Amino-pyrazine-2-carboxamide derivatives, Pyrrolopyrazine carboxamide derivatives | Potent inhibition of FGFR2 and FGFR3, overcoming resistance to existing inhibitors. | nih.govnih.gov |

These findings highlight the versatility of the pyrazine carboxamide scaffold and underscore the importance of continued screening and target deconvolution studies to uncover new biological activities.

Advanced Mechanistic Elucidation of Observed Biological Activities

While various biological activities of pyrazine carboxamides have been reported, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For example, some derivatives are known to inhibit photosynthesis in spinach chloroplasts, but the precise interactions with the photosynthetic machinery require further investigation. mdpi.comnih.gov Similarly, their role as abiotic elicitors in plant cell cultures, where they stimulate the production of secondary metabolites like flavonoids, is an area ripe for mechanistic studies. mdpi.comnih.govphcog.com

Future research should employ advanced techniques such as structural biology (X-ray crystallography, cryo-EM), proteomics, and metabolomics to elucidate the precise binding modes and downstream effects of these compounds. A deeper mechanistic understanding will be crucial for the rational design of more potent and selective analogues.

Integration of In Silico Screening with Experimental Validation

The integration of computational methods with experimental validation has become an indispensable tool in modern drug discovery and agrochemical research. For pyrazine carboxamides, in silico approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are being increasingly utilized. nih.govdoaj.orgbibliomed.org

For instance, molecular docking studies have been used to predict the binding interactions of pyrazine derivatives with target proteins like PIM-1 kinase and Janus kinases. nih.govbibliomed.org These computational predictions, when coupled with experimental validation, can significantly accelerate the identification of lead compounds and guide their optimization. Future efforts should focus on developing more accurate predictive models and expanding the use of artificial intelligence and machine learning to analyze large datasets and identify novel, promising chemical scaffolds.

Exploration of New Application Domains for Pyrazine Carboxamide Scaffolds

The versatility of the pyrazine carboxamide scaffold opens up possibilities for its application in a wide range of fields beyond its traditional uses. Current research has already expanded its horizons to include:

Herbicides: Certain substituted N-phenylpyrazine-2-carboxamides have shown potential as herbicides due to their ability to inhibit photosynthesis. mdpi.comnih.gov

Fungicides: The discovery of pyrazine carboxamides as potent succinate dehydrogenase inhibitors (SDHIs) has paved the way for their development as a new class of fungicides. acs.orgnih.gov

Plant Biotechnology: Their use as abiotic elicitors to enhance the production of valuable secondary metabolites in plant tissue cultures presents an interesting industrial application. nih.govphcog.com

Oncology: The identification of pyrazine carboxamide derivatives as inhibitors of key kinases in cancer signaling pathways, such as HPK1 and FGFRs, highlights their potential as anticancer agents. researchgate.netfigshare.comnih.govnih.gov

Future research should continue to explore other potential applications, such as their use as antiviral or anti-inflammatory agents, by screening them against a diverse range of biological targets.

Rational Design of Highly Selective and Potent Analogues for Research Tools

The development of highly selective and potent chemical probes is essential for basic biological research to dissect complex signaling pathways. The pyrazine carboxamide scaffold provides a tunable platform for the rational design of such tools.

A notable example is the development of selective HPK1 inhibitors. Through structure-based drug design, researchers have been able to optimize pyrazine carboxamide derivatives to achieve high selectivity for HPK1 over other homologous kinases, which is crucial for minimizing off-target effects. researchgate.netfigshare.com Another innovative approach is the use of fragment recombination, where structural motifs from different known ligands are combined to create novel scaffolds with desired inhibitory profiles, as demonstrated in the design of new SDHIs. acs.orgnih.gov The design of "retro-amide" analogues has also been explored to understand the impact of amide bond orientation on biological activity. nih.govresearchgate.net

Continued efforts in rational design, aided by computational modeling and a deeper understanding of structure-activity relationships, will be key to developing the next generation of pyrazine carboxamide-based research tools and therapeutic agents.

Q & A

Q. What are the most effective synthetic routes for N-(4-butylphenyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

Answer:

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, pyrazine-2-carboxylic acid derivatives react with 4-butylphenylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), achieving yields up to 83% .

- Optimization : Temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst ratios significantly affect yield. Prolonged reaction times (>6 hours) may lead to side products, necessitating purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer :

- Primary Techniques :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Intermediate Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for pyrazine-2-carboxamide derivatives?

Answer :

- Case Study : For N-(quinolin-8-yl)pyrazine-2-carboxamide, conflicting space group assignments (monoclinic vs. triclinic) were resolved using SHELXL refinement. High R-factors (>0.07) and systematic absences indicated incorrect symmetry assumptions, requiring reanalysis of diffraction data .

- Best Practices : Use dual-space algorithms (e.g., SHELXD) for phase determination and validate results via Rint values and residual density maps .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., H37Rv strain) with concentrations ≥32 μg/ml .

- Enzyme Inhibition : Alkaline phosphatase inhibition studies using spectrophotometric detection (λ = 405 nm) .

- Cytotoxicity : CC50 determination in mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = CC50/MIC) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific activity?

Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into Mycobacterium tuberculosis mycolic acid cyclopropane synthase (CmaA2, PDB: 3HEM) identifies key interactions (e.g., hydrogen bonding with Asp25 and hydrophobic contacts) .

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. What strategies address contradictions in biological activity data between in vitro and in silico studies?

Answer :

- Case Analysis : If in silico predictions suggest high affinity but in vitro MIC values are poor, consider:

- Membrane Permeability : LogP calculations (e.g., >3 indicates poor aqueous solubility).

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to assess degradation .

- Structural Modifications : Introduce polar groups (e.g., -OH, -NH2) to improve solubility without disrupting target binding .

Q. How do crystallographic packing interactions influence the stability and reactivity of pyrazine-2-carboxamide derivatives?

Answer :

- Supramolecular Features : For N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, inversion dimers stabilized by N–H⋯N hydrogen bonds (R2<sup>2</sup>(10) motifs) enhance thermal stability. π–π stacking (intercentroid distance = 3.71 Å) further stabilizes the lattice .

- Reactivity Implications : Tight packing may reduce accessibility for nucleophilic attacks, requiring solvent-assisted recrystallization to restore reactivity .

Methodological Challenges and Solutions

Q. How can researchers improve the yield of this compound in multistep syntheses?

Answer :

- Step Optimization :

- Scale-Up : Transition from batch reactors to continuous flow systems for improved heat/mass transfer .

Q. What advanced techniques validate the electronic effects of substituents on pyrazine-2-carboxamide bioactivity?

Answer :

- Spectroscopic Analysis :

- UV-Vis Titration : Monitor charge-transfer transitions (e.g., λ shifts upon binding to heme proteins).

- EPR Spectroscopy : Detect radical intermediates in oxidation reactions .

- Theoretical Calculations : Time-dependent DFT (TD-DFT) predicts electronic excitations and correlates them with experimental UV spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.